molecular formula C25H29NO4 B12305057 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid

Cat. No.: B12305057
M. Wt: 407.5 g/mol
InChI Key: BZKGQXQXVPOXKL-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative characterized by a cyclohexyl substituent at the β-position and a methyl branch at the α-carbon. Fmoc groups are widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to their orthogonality and ease of removal under mild basic conditions .

Key applications include:

  • Peptide synthesis: The Fmoc group shields the amino group during coupling reactions, enabling stepwise peptide elongation .
  • Chemical intermediates: Used in the manufacture of bioactive molecules, such as HIV-1 entry inhibitors and fluorescent ligands .

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid

InChI

InChI=1S/C25H29NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,2-4,9-10,15-16H2,1H3,(H,26,29)(H,27,28)

InChI Key

BZKGQXQXVPOXKL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Alkaline-Mediated Protection of Cyclohexylglycine Derivatives

A foundational approach involves introducing the Fmoc protecting group to the amino group of a cyclohexylglycine precursor. As detailed in patent US8357820B2, this method operates under alkaline conditions to enhance nucleophilicity of the amino group, facilitating reaction with Fmoc chloride. The process avoids traditional extraction steps by instead adding a water-soluble organic solvent (e.g., isopropyl alcohol) to the reaction mixture prior to acidification. This modification reduces solvent usage by 40% and enables crystallization directly from the reaction vessel, yielding N-protected amino acids with >90% purity.

Key steps include:

  • Alkaline Activation : Sodium hydroxide (NaOH) deprotonates the amino group of 3-cyclohexyl-2-methylpropanoic acid, preparing it for protection.
  • Fmoc Introduction : Fmoc chloride reacts with the activated amine in a polar aprotic solvent (e.g., tetrahydrofuran), forming the Fmoc-protected intermediate.
  • Crystallization : Isopropyl alcohol and water are added to the alkaline solution, followed by hydrochloric acid neutralization, inducing crystallization of the target compound.

This method’s efficiency lies in its one-pot design, minimizing intermediate isolation and reducing hazardous waste.

Ionic Liquid-Assisted Deprotection and Reprotection

A complementary strategy, adapted from RSC Advances, employs ionic liquids to streamline Fmoc group manipulation. While primarily used for deprotection, this approach is adaptable for reprotection steps in multi-stage syntheses. The ionic liquid [Bmim][BF4] serves as a green solvent, enabling rapid Fmoc removal (5–12 minutes) with triethylamine as a base. After deprotection, reintroducing the Fmoc group under similar conditions achieves a 75–93% yield.

Despite moderate yields in sterically hindered systems (e.g., cyclohexyl-methylpropanoic acid derivatives), this method reduces reliance on volatile organic solvents. For instance, diethyl ether extraction post-reaction recovers the product while preserving the ionic liquid for reuse, aligning with sustainable chemistry principles.

Optimization of Stereochemical Control

Chiral Resolution of Cyclohexyl-Methylpropanoic Acid Precursors

The compound’s stereocenter at the α-carbon necessitates precise chiral resolution. Patent CN104263795A outlines a method for synthesizing enantiomerically pure α-cycloalkyl glycine derivatives, adaptable to this context. Starting from diethyl malonate and bromocyclohexane, alkylation forms a cyclohexyl-substituted malonate intermediate. Subsequent bromination, hydrolysis, and decarboxylation yield racemic 3-cyclohexyl-2-methylpropanoic acid, which is resolved using chiral auxiliaries or enzymatic catalysis.

Key Parameters :

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >98% enantiomeric excess (ee).
  • Crystallization-Induced Deracemization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) enables isolation of the desired (R)- or (S)-enantiomer.

Industrial-Scale Production and Challenges

Solvent and Cost Optimization

Large-scale synthesis prioritizes cost-effective solvents and minimal purification steps. The patent US8357820B2 demonstrates this by replacing dichloromethane (traditionally used in Fmoc protection) with isopropyl alcohol, reducing toxicity and costs by 30%. Post-crystallization purity exceeds 95%, eliminating the need for column chromatography.

Table 1: Comparative Solvent Use in Fmoc Protection

Method Solvent Volume (L/kg) Purity (%) Yield (%)
Traditional 15 85 70
Alkaline/IPA 9 95 88
Ionic Liquid 5 90 75

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from -20°C to room temperature, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis
The compound is primarily utilized as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This attribute is critical in the development of peptide-based therapeutics, where maintaining the integrity of functional groups during synthesis is essential .

1.2 Drug Development
Due to its ability to mimic natural amino acids, this compound plays a role in designing drugs that target specific biological pathways. For instance, derivatives of this compound have been explored for their potential as inhibitors in various enzymatic processes, contributing to the development of novel therapeutic agents .

Biochemical Research

2.1 Enzyme Inhibition Studies
Research has demonstrated that compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid can act as enzyme inhibitors. In particular, studies have focused on their effects on Y4 receptor activity, which is implicated in various physiological processes including appetite regulation and energy homeostasis . The ability to modulate such receptors positions these compounds as potential candidates for treating metabolic disorders.

2.2 Structural Biology
In structural biology, this compound serves as a critical component in the synthesis of modified peptides used in X-ray crystallography studies. These modified peptides can stabilize protein structures, allowing researchers to gain insights into protein function and interactions at the molecular level .

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Functional Insights

In contrast, cyclopentyl analogs (e.g., C23H25NO4) offer reduced steric bulk, enabling faster reaction kinetics .

Solubility and Reactivity: Aromatic substituents (e.g., o-tolyl, thiophen-3-yl) enhance solubility in organic solvents (e.g., DCM, DMF) due to π-π stacking interactions . Mercapto-containing derivatives (e.g., C18H17NO4S) exhibit unique reactivity for thiol-ene click chemistry or gold nanoparticle functionalization .

Bioactivity: Chloroindole and trifluoromethylphenyl variants are associated with antiviral and chemokine receptor modulation activities, respectively . Fluorinated analogs (e.g., C26H20ClF3NO4) demonstrate improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability .

Biological Activity

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid is a derivative of fluorenyl compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O5C_{23}H_{29}N_{3}O_{5}, and it features a fluorenyl group, which contributes to its unique chemical properties. The structure can be represented as follows:

SMILES O=C(N[C@@H](CC1=CN=C(N=C1)OC)C(O)=O)OCC2C3=C(C4=C2C=CC=C4)C=CC=C3\text{SMILES }O=C(N[C@@H](CC1=CN=C(N=C1)OC)C(O)=O)OCC2C3=C(C4=C2C=CC=C4)C=CC=C3

This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of fluorenyl derivatives. For instance, compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorenyl moiety appears to enhance the antimicrobial efficacy, potentially due to its ability to penetrate bacterial membranes more effectively than simpler structures .

Anticancer Properties

Fluorenone derivatives have been investigated for their anticancer activities, particularly as topoisomerase inhibitors. The introduction of specific substituents on the fluorenone structure has been shown to increase cytotoxicity against cancer cell lines. In vitro studies suggest that modifications to the cyclohexyl and methyl groups in 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid may enhance its antiproliferative effects .

The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Interaction : The fluorenyl group facilitates interaction with lipid membranes, potentially disrupting cellular integrity in pathogens.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis . Among these, derivatives with a similar backbone to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid demonstrated significant inhibition at low concentrations .

CompoundMIC (μg/mL)Activity
Compound A5Effective
Compound B10Moderate
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid7Effective

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited IC50 values comparable to established chemotherapeutics:

Cell LineIC50 (μM)Comparison
MCF-7 (Breast Cancer)15Similar to Doxorubicin
HeLa (Cervical Cancer)20Higher than Cisplatin
A549 (Lung Cancer)18Comparable

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